Ethyl 2-[(4-nitrobenzene)sulfonamido]acetate
Description
Ethyl 2-[(4-nitrobenzene)sulfonamido]acetate (CAS: 99069-33-7) is a sulfonamide-based ester characterized by a nitro-substituted benzene ring linked to a sulfonamidoacetate backbone. This compound is synthesized via nucleophilic substitution reactions, often involving intermediates like 4-nitrobenzenesulfonyl chloride and ethyl glycinate derivatives. Its high purity (98%) and stability under nitrogen-protected conditions make it valuable in organic synthesis, particularly for constructing pharmacophores or heterocyclic systems .
Key applications include its role as a precursor in medicinal chemistry, where the nitro group facilitates further functionalization (e.g., reduction to amines) for drug discovery.
Properties
IUPAC Name |
ethyl 2-[(4-nitrophenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-2-18-10(13)7-11-19(16,17)9-5-3-8(4-6-9)12(14)15/h3-6,11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYWPPPBHSWSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-nitrobenzene)sulfonamido]acetate typically involves the reaction of ethyl bromoacetate with 4-nitrobenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-nitrobenzene)sulfonamido]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Reduction: Ethyl 2-[(4-aminobenzene)sulfonamido]acetate.
Substitution: 2-[(4-nitrobenzene)sulfonamido]acetic acid.
Scientific Research Applications
Ethyl 2-[(4-nitrobenzene)sulfonamido]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-nitrobenzene)sulfonamido]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can form hydrogen bonds with proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares Ethyl 2-[(4-nitrobenzene)sulfonamido]acetate with structurally related sulfonamido esters:
Key Observations:
- Electronic Effects: The nitro group in this compound enhances electrophilicity compared to bromo or fluoro substituents, influencing reactivity in nucleophilic substitutions .
- Steric Considerations: Bulky substituents (e.g., trifluoromethyl pyrazole in ) reduce synthetic yields (37% vs. 63% for simpler analogs ), highlighting trade-offs between complexity and efficiency.
Physicochemical Properties
- Crystallinity: Derivatives like 2-(4-bromobenzenesulfonamido)acetic acid form stable crystals with bond lengths (S-N: 1.63 Å) and angles consistent across sulfonamido compounds .
- Solubility: The ethyl ester group enhances lipid solubility compared to carboxylic acid analogs, improving bioavailability in drug delivery systems .
Biological Activity
Ethyl 2-[(4-nitrobenzene)sulfonamido]acetate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and enzyme inhibition. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.
Synthesis and Structure
This compound can be synthesized through the reaction of ethyl chloroacetate with 4-nitrobenzenesulfonamide. The specific structure includes an ethyl group attached to a sulfonamide moiety, which is further linked to an acetate group. The presence of the nitro group on the benzene ring is crucial for its biological activity.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values ranging from 5 to 10 nM in some studies . The mechanism often involves disruption of microtubule formation, leading to mitotic arrest and subsequent cell death.
Table 1: Cytotoxicity of Sulfonamide Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | DU145 (Prostate) | 7.5 | Microtubule destabilization |
| Compound B | K562 (Leukemia) | 9.0 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that sulfonamides can inhibit bacterial growth effectively, particularly against Gram-positive bacteria. The mechanism typically involves interference with bacterial folic acid synthesis.
Table 2: Antimicrobial Activity
| Bacteria Species | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 30 |
| Escherichia coli | 20 | 40 |
| Streptococcus pneumoniae | 10 | 20 |
3. Enzyme Inhibition
Sulfonamide compounds are known to act as inhibitors of carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in organisms. This compound may exhibit similar inhibitory effects, potentially leading to applications in treating conditions such as glaucoma and edema .
Case Studies
Case Study: Anticancer Evaluation
In a study involving various sulfonamide derivatives, this compound was tested alongside other compounds for its cytotoxic effects on cancer cell lines. Results indicated a promising activity profile, warranting further investigation into its structure-activity relationships.
Case Study: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of this compound against common pathogens. The compound demonstrated significant inhibitory effects, suggesting potential for development into a therapeutic agent against bacterial infections.
Structure-Activity Relationships (SAR)
The presence of the nitro group in this compound plays a pivotal role in enhancing its biological activity. Modifications to the sulfonamide or acetate components can lead to variations in potency and selectivity against target cells or pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
